2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)acetate
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Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE is a complex organic compound that features a nitrophenyl group and an indenoisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE typically involves multi-step organic reactionsThe final step involves esterification to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro-oxidized products .
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can form hydrogen bonds and π-π interactions with nucleic acids, while the indenoisoquinoline moiety can intercalate into DNA, disrupting its function. This compound also inhibits topoisomerase enzymes, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: These compounds share the indenoisoquinoline core and exhibit similar biological activities.
Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 2-(1,3-DIOXO-1,3,6,7-TETRAHYDRO-2H-INDENO[6,7,1-DEF]ISOQUINOLIN-2-YL)ACETATE is unique due to its combination of a nitrophenyl group and an indenoisoquinoline moiety, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H16N2O7 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)acetate |
InChI |
InChI=1S/C24H16N2O7/c27-19(13-3-7-16(8-4-13)26(31)32)12-33-20(28)11-25-23(29)17-9-5-14-1-2-15-6-10-18(24(25)30)22(17)21(14)15/h3-10H,1-2,11-12H2 |
InChI Key |
LBUKCNWSPYOVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)CC(=O)OCC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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